The Discovery and Characterization of Cathelicidins: A Technical Guide
The Discovery and Characterization of Cathelicidins: A Technical Guide
Cathelicidins represent a crucial family of host defense peptides, acting as a vital component of the innate immune system across many vertebrate species.[1][2][3] Initially identified in the early 1990s from bovine neutrophils, these peptides are characterized by a highly conserved N-terminal "cathelin" domain and a highly variable C-terminal antimicrobial peptide domain.[1][3] The mature, biologically active peptide is released by proteolytic cleavage of a precursor protein, hCAP-18 in humans, upon infection or inflammation.[1][4][5] This guide provides an in-depth overview of the discovery, characterization, and multifaceted functions of these peptides, with a focus on their antimicrobial and immunomodulatory activities.
Antimicrobial and Cytotoxic Activity
Cathelicidins exhibit broad-spectrum antimicrobial activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and enveloped viruses.[1][2][6] Their primary mechanism of action involves the disruption of microbial cell membranes.[7][8] The cationic and amphipathic nature of these peptides facilitates their interaction with the negatively charged components of microbial membranes, leading to pore formation and subsequent cell lysis.[9]
Antimicrobial Potency
The minimum inhibitory concentration (MIC) is a key measure of the antimicrobial efficacy of a peptide. The following table summarizes the MIC values of various cathelicidins against a selection of clinically relevant bacterial strains.
| Peptide | Organism | MIC (µg/mL) | MIC (µM) | Reference |
| BMAP-27 | Klebsiella pneumoniae | < 4 | - | [7] |
| Serratia marcescens | 8 | - | [7][8] | |
| Enterobacter cloacae | < 4 | - | [7] | |
| Escherichia coli | < 4 | - | [7] | |
| Pseudomonas aeruginosa | < 4 | - | [7] | |
| Staphylococcus aureus (MRSA) | - | 1 - 8 | [10] | |
| Enterococcus faecalis (VREF) | - | 1 - 8 | [10] | |
| BMAP-28 | Acinetobacter baumannii | - | 0.25 - 1 | [10] |
| Pseudomonas aeruginosa | - | 0.25 - 1 | [10] | |
| Hydrostatin-AMP2 | Escherichia coli | 16 | - | [11] |
| Gram-negative strains | 16 - 32 | - | [11] | |
| Gram-positive strains | 16 - 32 | - | [11] | |
| To-KL37 | Staphylococcus aureus | - | 3.13 - 6.25 | [12] |
| Escherichia coli | - | 6.25 - 12.5 | [12] | |
| Salmonella enterica | - | 3.13 - 6.25 | [12] | |
| Pseudomonas aeruginosa | - | 12.5 - 25 | [12] | |
| Campylobacter jejuni | - | 0.78 - 1.56 | [12] | |
| LL-37 | Various bacterial strains | ≥ 32 | - | [7][8] |
Cytotoxicity Profile
A critical aspect of drug development is the assessment of a compound's toxicity towards host cells. The cytotoxic and hemolytic activities of cathelicidins are summarized below.
| Peptide | Cell Type | Assay | Endpoint | Value (µM) | Reference |
| Peptoid 1 | J774A.1 macrophages | MTS Assay | IC50 | 12.5 | [13] |
| 3T3 mouse fibroblasts | MTS Assay | IC50 | 15 | [13] | |
| Peptoid 1-11mer | J774A.1 macrophages | MTS Assay | IC50 | 50 | [13] |
| 3T3 mouse fibroblasts | MTS Assay | IC50 | 45 | [13] | |
| Peptoid 1-C134mer | J774A.1 macrophages | MTS Assay | IC50 | 100 | [13] |
| 3T3 mouse fibroblasts | MTS Assay | IC50 | > 100 | [13] | |
| BMAP-27 (1-18) | Mammalian cells | - | Cytotoxicity | Virtually devoid | [10] |
| BMAP-28 (1-18) | Mammalian cells | - | Cytotoxicity | Virtually devoid | [10] |
| mBMAP-28 | Mammalian cells | - | Cytotoxicity | Virtually devoid | [10] |
Immunomodulatory Functions and Signaling Pathways
Beyond their direct antimicrobial effects, cathelicidins are potent modulators of the host immune response.[2][14] They can influence a variety of cellular processes, including inflammation, chemotaxis, and cytokine production.[2][15]
Modulation of Toll-Like Receptor (TLR) Signaling
Cathelicidins can directly interact with microbial ligands such as lipopolysaccharide (LPS), thereby neutralizing their ability to activate Toll-like receptors (TLRs) and mitigating the subsequent inflammatory cascade.[7][8][14] This is a key mechanism by which cathelicidins can dampen excessive inflammation during an infection.
Caption: Modulation of TLR4 signaling by Cathelicidin-AM.
Activation of Wnt/β-catenin Signaling in Cancer
In the context of the tumor microenvironment, cathelicidins secreted by immune cells have been shown to promote colon cancer growth.[4] This occurs through the activation of the Wnt/β-catenin signaling pathway, which involves the phosphorylation of PTEN and the subsequent activation of the PI3K/Akt pathway.[4]
Caption: Cathelicidin-AM-induced Wnt/β-catenin signaling.
Experimental Protocols
This section details the methodologies for key experiments used in the characterization of cathelicidins.
Antimicrobial Susceptibility Testing
The antimicrobial activity of cathelicidins is typically determined using a microdilution susceptibility assay.
Protocol:
-
Bacterial strains are cultured in appropriate broth media (e.g., Mueller-Hinton broth) to mid-logarithmic phase.[10]
-
The bacterial suspension is diluted to a final concentration of approximately 1-5 x 10^5 colony-forming units (CFU)/mL.[10]
-
The cathelicidin peptide is serially diluted in the same broth medium in a 96-well microtiter plate.
-
An equal volume of the bacterial suspension is added to each well containing the peptide dilutions.
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.[12]
Caption: Workflow for MIC determination.
Cytotoxicity Assay
The cytotoxicity of cathelicidins against mammalian cells is often assessed using the MTS assay.
Protocol:
-
Mammalian cells (e.g., J774A.1 macrophages, 3T3 fibroblasts) are seeded in a 96-well plate and cultured to allow for cell adherence.[13]
-
The culture medium is replaced with fresh medium containing serial dilutions of the cathelicidin peptide.
-
The cells are incubated with the peptide for a specified period (e.g., 4 hours).[13]
-
The MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.[13]
-
The plate is incubated for an additional 1-4 hours to allow for the conversion of MTS to formazan (B1609692) by viable cells.
-
The absorbance is measured at 490 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (the concentration that inhibits 50% of cell viability) is determined.[13]
Hemolysis Assay
The hemolytic activity of cathelicidins is evaluated to determine their effect on red blood cells.
Protocol:
-
Human red blood cells (hRBCs) are washed multiple times with phosphate-buffered saline (PBS).[8]
-
The washed hRBCs are resuspended in PBS to a final concentration of approximately 2-4% (v/v).
-
Serial dilutions of the cathelicidin peptide are prepared in PBS in a 96-well plate.
-
An equal volume of the hRBC suspension is added to each well.
-
The plate is incubated at 37°C for 45 minutes to 1 hour.[8]
-
The plate is centrifuged to pellet the intact RBCs.
-
The supernatant is transferred to a new plate, and the absorbance is measured at 450 nm to quantify hemoglobin release.
-
The percentage of hemolysis is calculated relative to a positive control (e.g., 1% Triton X-100) and a negative control (PBS).
References
- 1. Cathelicidins: family of antimicrobial peptides. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cathelicidins: Immunomodulatory Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Cathelicidins—a rich seam of antimicrobial peptides waiting for exploitation [frontiersin.org]
- 4. Cathelicidin, an antimicrobial peptide produced by macrophages, promotes colon cancer by activating the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Peptides of the Cathelicidin Family: Focus on LL-37 and Its Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Marsupial cathelicidins: characterization, antimicrobial activity and evolution in this unique mammalian lineage [frontiersin.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Cathelicidin Antimicrobial Peptides with Reduced Activation of Toll-Like Receptor Signaling Have Potent Bactericidal Activity against Colistin-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity of Antimicrobial Peptide; Cathelicidin, on Bacterial Infection [openbiochemistryjournal.com]
- 10. In vitro and in vivo antimicrobial activity of two α-helical cathelicidin peptides and of their synthetic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification and Characterization of a Novel Cathelicidin from Hydrophis cyanocinctus with Antimicrobial and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Activity of Cathelicidin-Derived Peptide from the Iberian Mole Talpa occidentalis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Cathelicidin Host Defense Peptides and Inflammatory Signaling: Striking a Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cathelicidin impact on inflammatory cells - PMC [pmc.ncbi.nlm.nih.gov]
